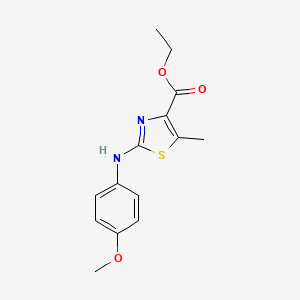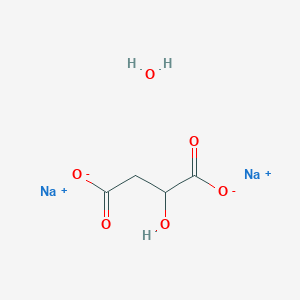
Disodium dl-malate hydrate
Übersicht
Beschreibung
Disodium dl-malate hydrate is a compound with the molecular formula C4H6Na2O6 . It is also known by other names such as Sodium 2-hydroxysuccinate hydrate and L (-)-MALIC ACID DISODIUM SALT MONOHYDRATE . The compound has a molecular weight of 196.07 g/mol .
Molecular Structure Analysis
The InChI code for Disodium dl-malate hydrate isInChI=1S/C4H6O5.2Na.H2O/c5-2 (4 (8)9)1-3 (6)7;;;/h2,5H,1H2, (H,6,7) (H,8,9);;;1H2/q;2*+1;/p-2 . The Canonical SMILES is C (C (C (=O) [O-])O)C (=O) [O-].O. [Na+]. [Na+] . Physical And Chemical Properties Analysis
Disodium dl-malate hydrate has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 1 . The compound has a Topological Polar Surface Area of 102 Ų . It has a Heavy Atom Count of 12 . The compound has a Formal Charge of 0 . It has a Complexity of 118 . The compound is a white to almost white powder to crystal .Wissenschaftliche Forschungsanwendungen
1. Rumen Fermentation and Animal Nutrition
Disodium dl-malate hydrate, also known as DL-malate, has been extensively studied for its impact on rumen fermentation and animal nutrition. Research has shown that the addition of DL-malate to animal feed can influence ruminal microorganism fermentation. This is particularly evident in the fermentation of soluble starch or cracked corn in ruminants like cattle and sheep. The presence of DL-malate in the diet has been linked to changes in ruminal pH, propionate concentration, total volatile fatty acid (VFA) concentrations, and methane production. These changes can potentially improve the efficiency of feed utilization and animal growth performance (Martin & Streeter, 1995), (Gómez et al., 2004).
2. Chemical Properties and Spectroscopy
Studies on the chemical properties of DL-malate have revealed insights into its behavior in various conditions. Infrared spectroscopy of aqueous carboxylic acids, including malic acid, has provided a quantitative analysis of the species' spectra, their abundances, and hydration numbers. These studies are crucial for understanding the fundamental properties of DL-malate in various environments, which can have implications in fields ranging from chemistry to environmental science (Max & Chapados, 2002).
3. Catalysis and Chemical Reactions
DL-malate plays a role in catalysis and chemical reactions. For instance, the hydrogenolysis of disodium trans-epoxysuccinate to malate in a solid-to-solid state with palladium catalysts demonstrates the potential of DL-malate in facilitating specific chemical reactions. This aspect is significant in industrial chemistry and material science, where DL-malate can be used as an intermediary or facilitator in complex reactions (Kitamura & Harada, 1999).
4. Supramolecular Chemistry
In the realm of supramolecular chemistry, DL-malate hydrate has been involved in the formation of hydrogen-bonded frameworks. The study of its structural features, such as in the case of various anilinium hydrogen DL-malate salts, provides valuable insights into molecular interactions and the design of molecular materials. These studies are foundational for developing new materials and understanding molecular interactions in various contexts (Rajamoni & Kandasamy, 2019).
5. Thermal Energy Storage
Disodium dl-malate hydrate has potential applications in thermal energy storage systems. Its properties as a salt hydrate make it a candidate for use in inorganic phase change materials (PCMs), which are key components in thermal energy storage (TES) systems. The study of its thermal performance and integration with materials like polyurethane foam showcases its potential in energy storage applications (Uttam et al., 2023).
Wirkmechanismus
Target of Action
Disodium dl-malate hydrate is a chemical compound with the formula C4H4Na2O5·xH2O . It is primarily used as an acidity regulator and flavoring agent . .
Pharmacokinetics
As a soluble salt , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its interactions with other molecules and the specific physiological conditions of the individual.
Action Environment
The action, efficacy, and stability of Disodium dl-malate hydrate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and specific physiological conditions. For example, its solubility indicates that it can be freely soluble in water , which could influence its action and stability.
Eigenschaften
IUPAC Name |
disodium;2-hydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLALIGYBAKQQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892499 | |
| Record name | Disodium malate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium dl-malate hydrate | |
CAS RN |
64887-73-6, 207511-06-6 | |
| Record name | Disodium malate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Malic acid disodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



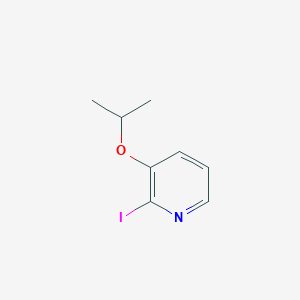

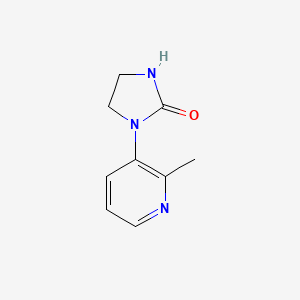
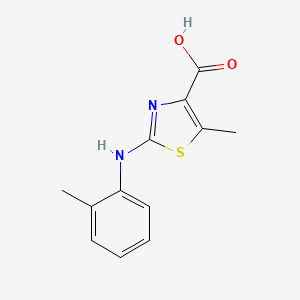

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)
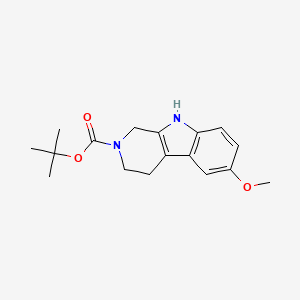

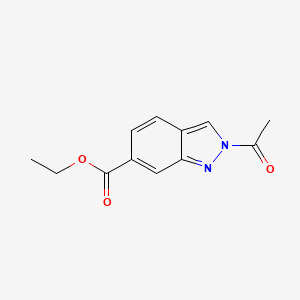


![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)
